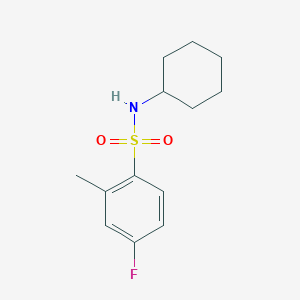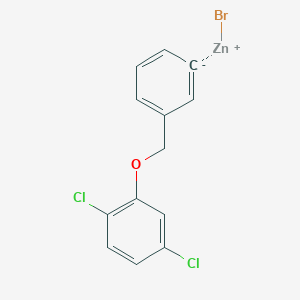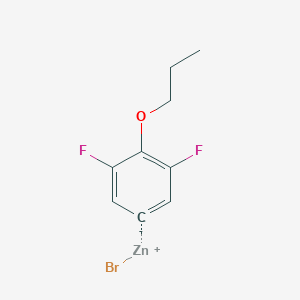
(3,5-Difluoro-4-n-propyloxyphenyl)Zinc bromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3,5-difluoro-4-n-propyloxyphenyl)zinc bromide, 0.50 M in tetrahydrofuran (THF), is an organozinc compound widely used in organic synthesis. This compound is particularly valuable in cross-coupling reactions, where it serves as a nucleophile. The presence of fluorine atoms and a propyloxy group enhances its reactivity and selectivity in various chemical transformations.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3,5-difluoro-4-n-propyloxyphenyl)zinc bromide typically involves the reaction of the corresponding aryl bromide with zinc in the presence of a suitable catalyst. The reaction is carried out in tetrahydrofuran (THF) as the solvent, which stabilizes the organozinc compound. The general reaction scheme is as follows:
Aryl Bromide Preparation: The starting material, 3,5-difluoro-4-n-propyloxybromobenzene, is synthesized through the bromination of 3,5-difluoro-4-n-propyloxybenzene.
Formation of Organometallic Compound: The aryl bromide is then treated with zinc powder in the presence of a catalyst such as palladium or nickel. The reaction is typically conducted under an inert atmosphere to prevent oxidation.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale reactors and continuous flow systems to ensure consistent quality and yield. The process is optimized for efficiency, with careful control of reaction parameters such as temperature, pressure, and catalyst concentration.
化学反応の分析
Types of Reactions
(3,5-difluoro-4-n-propyloxyphenyl)zinc bromide undergoes various types of reactions, including:
Cross-Coupling Reactions: It participates in Suzuki-Miyaura, Negishi, and Kumada coupling reactions, forming carbon-carbon bonds with aryl or vinyl halides.
Substitution Reactions: The compound can undergo nucleophilic substitution reactions with electrophiles, leading to the formation of new carbon-heteroatom bonds.
Common Reagents and Conditions
Catalysts: Palladium, nickel, or copper catalysts are commonly used in cross-coupling reactions.
Solvents: Tetrahydrofuran (THF) is the preferred solvent due to its ability to stabilize the organozinc compound.
Reaction Conditions: Reactions are typically conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
Major Products Formed
The major products formed from reactions involving this compound include various substituted aromatic compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and materials science.
科学的研究の応用
(3,5-difluoro-4-n-propyloxyphenyl)zinc bromide has a wide range of applications in scientific research:
Chemistry: It is used in the synthesis of complex organic molecules, including natural products and pharmaceuticals.
Biology: The compound is employed in the modification of biomolecules, such as peptides and nucleotides, for studying biological processes.
Medicine: It serves as an intermediate in the synthesis of drug candidates, particularly those targeting cancer and infectious diseases.
Industry: The compound is used in the production of advanced materials, including polymers and electronic components.
作用機序
The mechanism of action of (3,5-difluoro-4-n-propyloxyphenyl)zinc bromide involves the formation of a reactive organozinc species, which acts as a nucleophile in various chemical reactions. The compound’s reactivity is influenced by the presence of fluorine atoms and the propyloxy group, which enhance its stability and selectivity. The molecular targets and pathways involved depend on the specific reaction and the nature of the electrophile.
類似化合物との比較
Similar Compounds
- (3,4-difluoro-5-iso-propyloxyphenyl)zinc bromide
- (3,5-dimethyl-4-n-propyloxyphenyl)zinc bromide
Comparison
Compared to similar compounds, (3,5-difluoro-4-n-propyloxyphenyl)zinc bromide exhibits unique reactivity due to the specific positioning of the fluorine atoms and the propyloxy group. This configuration enhances its nucleophilicity and selectivity in cross-coupling reactions, making it a valuable reagent in organic synthesis.
特性
分子式 |
C9H9BrF2OZn |
|---|---|
分子量 |
316.4 g/mol |
IUPAC名 |
bromozinc(1+);1,3-difluoro-2-propoxybenzene-5-ide |
InChI |
InChI=1S/C9H9F2O.BrH.Zn/c1-2-6-12-9-7(10)4-3-5-8(9)11;;/h4-5H,2,6H2,1H3;1H;/q-1;;+2/p-1 |
InChIキー |
SAOYVTMVYWERBF-UHFFFAOYSA-M |
正規SMILES |
CCCOC1=C(C=[C-]C=C1F)F.[Zn+]Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(3-methylbutan-2-yl)thieno[3,2-d]pyrimidin-4-amine](/img/structure/B14892409.png)
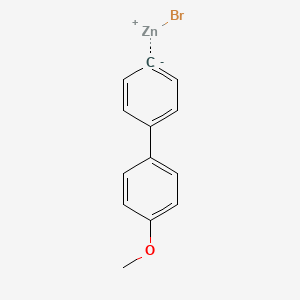
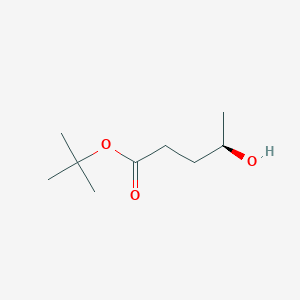
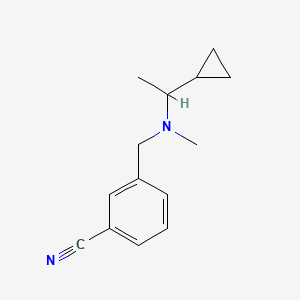

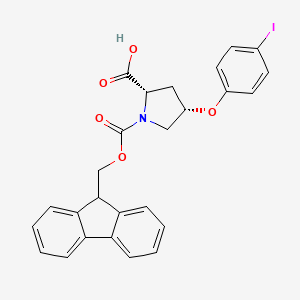
![Bis{[1-(2R,5R)-2,5-diethylphospholanyl]-[2-(2R,5R)-2,5-diethylphospholanyl-oxide]benzene}Cu(I)trifluoromethanesulfonate](/img/structure/B14892429.png)
![4-Chloro-7,8-dihydro-6h-pyrano[3,2-d]pyrimidine](/img/structure/B14892440.png)
![2-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)thio)propanoic acid](/img/structure/B14892446.png)

